7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a methoxyphenyl group, and a dimethylmorpholinoethoxy side chain, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the dimethylmorpholinoethoxy side chain: This can be done through nucleophilic substitution reactions, where the appropriate morpholine derivative is reacted with an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: This compound has shown promise in modulating biological pathways, making it a potential candidate for studying cellular processes.
Medicine: Due to its unique structure, it has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical products, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group and dimethylmorpholinoethoxy side chain contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-phenyl-4H-chromen-4-one: Similar structure but lacks the methoxy group.
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-hydroxyphenyl)-4H-chromen-4-one: Similar structure but has a hydroxy group instead of a methoxy group.
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-chlorophenyl)-4H-chromen-4-one: Similar structure but has a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-16-13-25(14-17(2)30-16)10-11-28-20-8-9-21-23(12-20)29-15-22(24(21)26)18-4-6-19(27-3)7-5-18/h4-9,12,15-17H,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKILACOWHAAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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